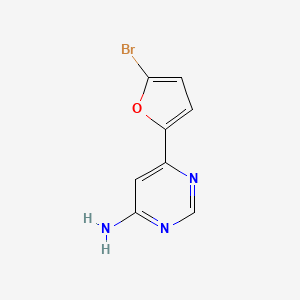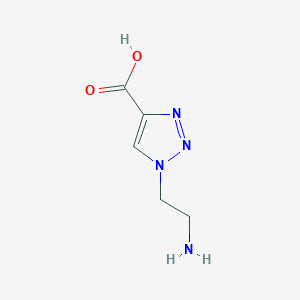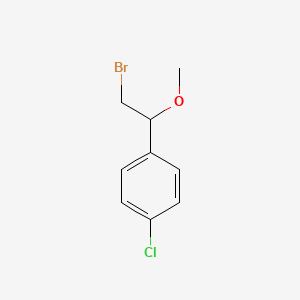
Chlorhydrate de 3-(2-bromo-4-chlorophénoxy)pipéridine
Vue d'ensemble
Description
3-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H14BrCl2NO and its molecular weight is 327.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Chlorhydrate de 3-(2-bromo-4-chlorophénoxy)pipéridine : est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé comme un outil biochimique pour modifier les protéines ou les peptides afin d'étudier leurs relations structure-activité, aidant les chercheurs à comprendre les interactions et les fonctions des protéines .
Science des matériaux
En science des matériaux, les propriétés uniques de ce composé permettent le développement de nouveaux matériaux présentant des caractéristiques spécifiques. Il peut être utilisé pour synthétiser des polymères ou des copolymères qui ont des applications potentielles dans la création de nouveaux matériaux avec des propriétés thermiques et mécaniques souhaitées .
Synthèse chimique
Ce produit chimique sert de brique de base dans la synthèse organique. Il peut être utilisé pour construire des molécules complexes pour les produits pharmaceutiques, les produits agrochimiques et autres composés organiques. Ses sites réactifs permettent des substitutions sélectives, ce qui en fait un réactif précieux en chimie synthétique .
Chromatographie
En chromatographie, une technique utilisée pour séparer les mélanges, le This compound peut être utilisé pour modifier les phases stationnaires ou comme standard dans le développement de méthodes. Sa structure unique contribue à la séparation de mélanges complexes, améliorant la résolution des techniques chromatographiques .
Chimie analytique
Les chimistes analystes peuvent utiliser ce composé comme matériau de référence pour l'étalonnage des instruments ou comme réactif dans le développement de nouvelles méthodes analytiques. Ses propriétés bien définies en font un excellent standard pour l'analyse quantitative et qualitative .
Production biopharmaceutique
Dans l'industrie biopharmaceutique, ce composé peut être utilisé dans la synthèse d'ingrédients pharmaceutiques actifs (API) ou comme intermédiaire dans le processus de production. Son rôle dans la synthèse des API est crucial pour le développement de nouveaux médicaments et traitements .
Propriétés
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLWFTIPXASDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)




![{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid](/img/structure/B1527326.png)






![6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527340.png)

